molecular formula C9H13N5S B4342614 N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE

N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE

Cat. No.: B4342614
M. Wt: 223.30 g/mol
InChI Key: OAROFGNIKZDUIL-UHFFFAOYSA-N
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Description

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the specific transformation but often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit enzymes involved in DNA replication or repair, leading to the death of cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiadiazole derivatives, such as:

Uniqueness

What sets N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE apart from similar compounds is its unique combination of the pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets and exhibit a broader range of biological activities compared to other similar compounds .

Properties

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-N-ethyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5S/c1-4-10-9-12-11-8(15-9)7-5-14(3)13-6(7)2/h5H,4H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAROFGNIKZDUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CN(N=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Reactant of Route 3
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Reactant of Route 4
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-[5-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1,3,4-THIADIAZOL-2-YL]-N-ETHYLAMINE

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